5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a chlorobenzyl group, an indolinylmethyl group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a hydroxyl group on the pyranone ring.
Attachment of the Indolinylmethyl Group: This can be done through a condensation reaction between an indole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially converting it to an alcohol.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-4-one derivatives: These compounds share the pyranone ring structure and may have similar chemical properties.
Indole derivatives: Compounds containing the indole moiety, which is common in many natural products and pharmaceuticals.
Chlorobenzyl derivatives: Compounds with a chlorobenzyl group, often used in the synthesis of various organic molecules.
Uniqueness
The uniqueness of 5-((4-chlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-5-15(6-8-17)13-26-21-14-25-18(11-20(21)24)12-23-10-9-16-3-1-2-4-19(16)23/h1-8,11,14H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZREIBSTDBMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.